Lithium acetate
Overview
Description
Lithium acetate is a salt commonly used in various applications, including as a catalyst in organic synthesis. It exists in both anhydrous and hydrated forms, with the latter being more thoroughly characterized. The anhydrous form can exist as different polymorphs, and the dihydrate form is known to have a one-dimensional structure . Lithium acetate dihydrate crystallizes in the Cmmm space group at room temperature, transitioning to a Pman space group at low temperatures .
Synthesis Analysis
Lithium acetate can be synthesized in the gas phase through electrospray ionization and collision-induced ionization, forming the lithium acetate enolate anion. This anion is a key intermediate in various chemical reactions . Additionally, lithium acetate can catalyze reactions such as the aldol reaction between aldehydes and trimethylsilyl enolates in a dimethylformamide-water solvent, leading to the formation of aldols . It also catalyzes Mannich-type reactions under mild conditions, even in the presence of water .
Molecular Structure Analysis
The molecular structure of lithium acetate has been studied using neutron powder diffraction, revealing dynamic disorder in the methyl groups at room temperature and a more ordered structure at low temperatures . In lithium 2-pyridyl-N-oxide acetate, lithium bonding has been investigated using Car-Parrinello molecular dynamics and path integral molecular dynamics, showing that the lithium atom is equidistant between heavy atoms in the molecule .
Chemical Reactions Analysis
Lithium acetate is involved in various chemical reactions, acting as a catalyst. It has been shown to facilitate the aldol reaction, leading to high yields of aldols , and to catalyze Mannich-type reactions, producing β-amino carbonyl compounds . The lithium acetate enolate anion is reactive and has been studied for its structure and energetics .
Physical and Chemical Properties Analysis
The physical and chemical properties of lithium acetate have been explored through different techniques. Single crystal X-ray diffraction, powder X-ray diffraction, differential scanning calorimetry, thermogravimetric analysis, and infrared spectroscopy have been used to study the structure and stability of its polymorphs and hydrates . Lithium nuclear magnetic resonance has been employed to determine the quadrupole coupling parameters and the orientation of the electric field gradient tensor in lithium acetate dihydrate, indicating a tetrahedral configuration around the lithium ion .
Scientific Research Applications
1. Lithium-Ion Batteries
Lithium acetate has been studied in the context of lithium-ion batteries, particularly focusing on its role as a co-solvent in electrolytes. Research has shown that using methyl acetate as a co-solvent can significantly increase the cell rate capability of lithium-ion batteries, a finding of great interest for the development of cells supporting rapid charge and long lifetime (Jing Li et al., 2018).
2. Yeast Transformation
Lithium acetate is employed in the transformation of yeast cells. The LiAc (lithium acetate) method is particularly noted for its simplicity and speed, making it ideal for situations where high efficiency is not essential. Studies have explored modifications to this method, such as the inclusion of DMSO, to enhance its transformation efficiency (J. Hill et al., 1991).
3. Chemical Synthesis
In the field of chemical synthesis, lithium acetate has been used as a catalyst. For example, it has been applied in the Mannich-type reaction between trimethylsilyl enolates and aldimines, demonstrating its utility in producing β-amino carbonyl compounds under mild conditions (Eiki Takahashi et al., 2004).
4. Analyzing Lithium Compounds
Lithium acetate, among other lithium compounds, has been studied for its thermal behavior. These studies are crucial in understanding the decomposition processes of lithium compounds and their stability, which has implications in various pharmaceutical and chemical applications (G. E. Tobón-Zapata et al., 2000).
5. Biomedical Research
In biomedical research, lithium acetate has been used in various studies, such as exploring its effects on different biological systems. This includes studies on its impact on DNAzyme-based imaging in neurons and its interaction with other biochemical processes (Claire E. McGhee et al., 2021).
Future Directions
Lithium acetate has potential applications in the field of energy storage. It is used in the preparation of plasticized polymer electrolytes for lithium-ion batteries . Research is being conducted to improve the physicochemical and electrochemical properties of solid polymer electrolytes for high-performance Li-based batteries .
properties
IUPAC Name |
lithium;acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O2.Li/c1-2(3)4;/h1H3,(H,3,4);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIXADJRWDQXREU-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3LiO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00883436 | |
Record name | Acetic acid, lithium salt (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00883436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
66.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; Becomes dihydrate at 56.5 deg C; [Merck Index] White powder; Soluble in water; [MSDSonline] | |
Record name | Lithium acetate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/8372 | |
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Product Name |
Lithium acetate | |
CAS RN |
546-89-4 | |
Record name | Lithium acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000546894 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetic acid, lithium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Acetic acid, lithium salt (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00883436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Lithium acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.105 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | LITHIUM ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H4278O5FLV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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